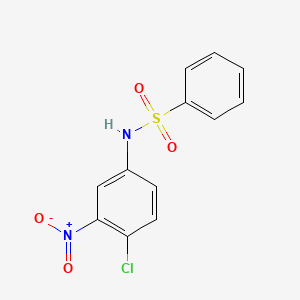

N-(4-chloro-3-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-11-7-6-9(8-12(11)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWODJOQXHPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 4-amino-3-nitrophenylbenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(4-chloro-3-nitrophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of benzenesulfonamides, including this compound, can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, certain analogues demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Activity : There is growing interest in the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The compound's mechanism may involve the inhibition of carbonic anhydrase IX, which is overexpressed in various tumors .

Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored for drug development. Its derivatives have shown promise as potential therapeutic agents against cancer and bacterial infections. The design of new sulfonamide derivatives aims to enhance selectivity and potency against specific biological targets .

Case Study 1: Anticancer Research

A study focused on the synthesis of new aryl thiazolone-benzenesulfonamides indicated that compounds similar to this compound exhibited remarkable selectivity for carbonic anhydrase IX over other isoforms, suggesting a targeted approach for cancer therapy. The study reported IC50 values ranging from 10.93 to 25.06 nM for enzyme inhibition, highlighting their potential as anticancer agents .

Case Study 2: Antibacterial Evaluation

Another research project evaluated the antibacterial efficacy of benzenesulfonamide derivatives against common pathogens. The results showed that certain compounds inhibited bacterial growth significantly at concentrations as low as 50 µg/mL, demonstrating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of sulfonamide derivatives are highly dependent on the type, position, and combination of substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of N-(4-chloro-3-nitrophenyl)benzenesulfonamide with Analogues

Unique Features of this compound

Dual Electron-Withdrawing Groups: The 3-NO₂ and 4-Cl substituents create a strong electron-deficient aromatic system, enhancing electrophilic reactivity and stability under acidic conditions .

Synergistic Bioactivity: The chloro-nitro combination may target multiple biological pathways, as seen in analogues like N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide, which exhibits dual functionality in reactivity and inhibition .

Structural Versatility : The compound serves as a precursor for synthesizing heterocyclic derivatives, similar to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which is used in sulfur-containing heterocycle synthesis .

Biological Activity

N-(4-chloro-3-nitrophenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and antimicrobial agent . This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The presence of the 4-chloro and 3-nitro substituents on the phenyl ring enhances its reactivity and biological efficacy.

Molecular Formula

- Molecular Formula : CHClNOS

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39). In vitro studies indicated that it reduced cell viability below 50% at concentrations of 20.5 ± 3.6 µM against MDA-MB-231 cells and 27.8 ± 2.8 µM against IGR39 cells .

- Mechanistic Insights : The compound has been shown to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Inhibition Studies : It has demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with effective concentrations around 50 µg/mL .

- Biofilm Formation : The compound also showed potential in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Comparative Activity Table

The following table summarizes the biological activity of this compound compared to other related compounds:

Case Study 1: Triple-Negative Breast Cancer

A study involving MDA-MB-231 cells demonstrated that treatment with this compound significantly reduced cell viability and colony formation. The study concluded that this compound could be a viable candidate for further development in breast cancer therapies due to its selective cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations that did not affect human cell lines, indicating its potential use in clinical settings for treating infections without harming host tissues .

Q & A

Q. What are the common synthetic routes for N-(4-chloro-3-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-chloro-3-nitroaniline with benzenesulfonyl chloride. Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride.

- Solvent Optimization : Toluene or dichloromethane is preferred for their inertness and ability to dissolve aromatic amines .

- Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal side products.

- Purification : Recrystallization from ethanol yields high-purity crystals, as demonstrated in analogous sulfonamide syntheses .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include asymmetric/symmetric S=O stretches (~1334 cm⁻¹ and ~1160 cm⁻¹) and N–H bending (~3240–3247 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplets between δ 7.2–8.0 ppm, while the sulfonamide N–H proton resonates as a broad singlet (~δ 7.2–7.6 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₂H₉ClN₂O₄S).

Q. What functional groups are critical for the biological activity of this compound?

- Methodological Answer :

- Chlorine and Nitro Groups : Enhance electrophilicity and binding to biological targets (e.g., enzymes).

- Sulfonamide Moiety : Facilitates hydrogen bonding with active sites, as seen in antimicrobial and anticancer analogs .

- SAR Table :

| Substituent Position | Functional Group | Observed Activity |

|---|---|---|

| 4-Cl, 3-NO₂ (Parent) | High reactivity | Antimicrobial |

| 3-F | Increased polarity | Reduced potency |

| 4-CH₃ | Enhanced lipophilicity | Improved bioavailability |

| Data derived from analogs in . |

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) is critical:

- Hydrogen Bonding : Intermolecular N–H···O and O–H···O bonds stabilize the crystal lattice, as seen in related sulfonamides .

- Dihedral Angles : The angle between the benzene and sulfonamide planes (~30–35°) impacts molecular packing and reactivity .

- Validation : Use PLATON to check for twinning and disorder, especially with nitro groups prone to rotational ambiguity .

Q. What computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., bacterial dihydrofolate reductase).

- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions .

- MD Simulations : GROMACS or AMBER assess binding stability under physiological conditions.

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Assay Variability : Compare MIC values under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Orthogonal Assays : Pair enzymatic inhibition assays with cell viability tests (e.g., MTT assay) to confirm specificity .

Methodological Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.